Dihydroouabain

Descripción general

Descripción

Dihydroouabain (DHO) is a cardiac glycoside and an inhibitor of the sodium-potassium pump . It effectively modulates the activity of adenylate cyclase and phospholipase C enzymes .

Synthesis Analysis

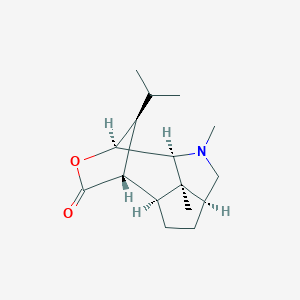

Dihydroouabain synthesis involves one synthesis method . The reaction conditions involve palladium 10% on activated carbon and hydrogen .

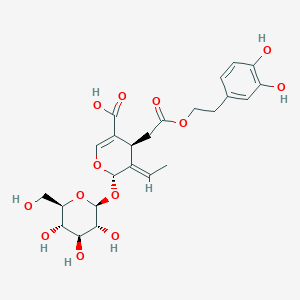

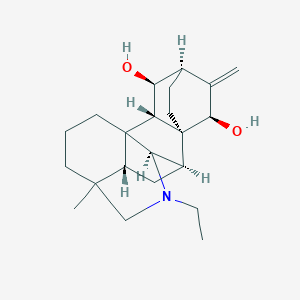

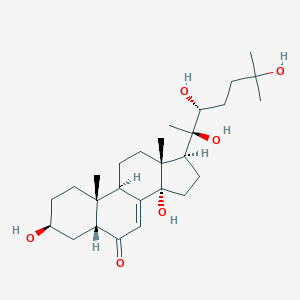

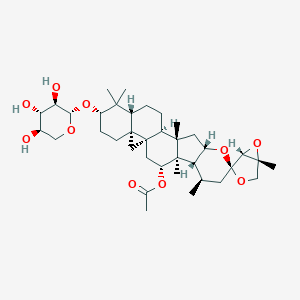

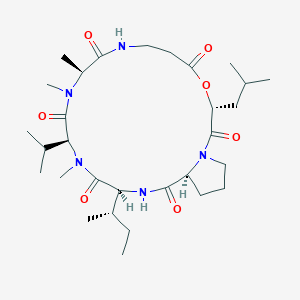

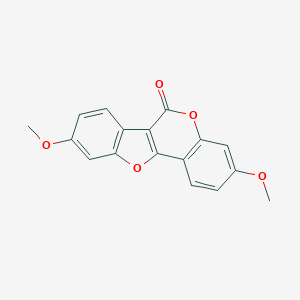

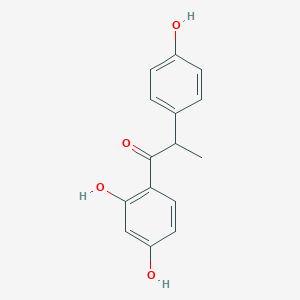

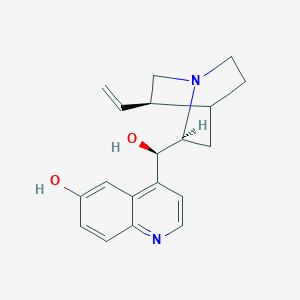

Molecular Structure Analysis

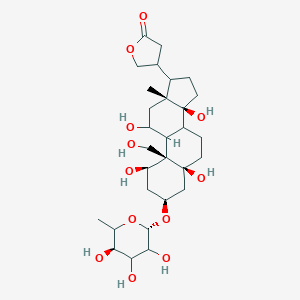

The molecular structure of Dihydroouabain is similar to Ouabain . It consists of rhamnose and ouabagenin .

Aplicaciones Científicas De Investigación

Adrenocortical Cell Secretion : El-Masri, Clark, Qazzaz, and Valdes (2002) demonstrated that human adrenocortical cells in culture produce both ouabain-like and dihydroouabain-like factors. These factors inhibit the catalytic activity of the alpha-subunit of Na(+),K(+)-ATPase, suggesting a role in hormonal regulation (El-Masri et al., 2002).

Mammalian Cardenolide Secretion : Qazzaz, El-Masri, and Valdes (2000) found that mouse adrenal Y-1 cells secrete a mammalian lactone-hydrogenated ouabain-like factor (dihydro-OLF), which structurally and functionally mimics plant-derived dihydroouabain. This suggests dihydroouabain's potential role in mammalian physiology (Qazzaz et al., 2000).

Cardiac Myocyte Calcium Dynamics : Yin et al. (2004) studied the effects of dihydroouabain on calcium current and intracellular calcium in guinea pig ventricular myocytes. They observed that dihydroouabain increases L-type calcium current and intracellular calcium concentration, indicating its potential impact on cardiac function (Yin et al., 2004).

Inhibition of Sodium Pump Current : Bielen, Glitsch, and Verdonck (2004) explored the kinetics of dihydroouabain's inhibition of the sodium pump current in rabbit cardiac Purkinje cells. Their findings contribute to the understanding of dihydroouabain's mechanism of action at the cellular level (Bielen et al., 2004).

Influence on Cardiac Glycosides' Effects : Ruch, Nishio, and Wasserstrom (2003) investigated the effects of various cardiac glycosides, including dihydroouabain, on action potential characteristics and contractility in cat ventricular myocytes. Their work sheds light on the distinct actions of dihydroouabain compared to other cardiac glycosides (Ruch et al., 2003).

Safety And Hazards

Dihydroouabain should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Dihydroouabain has been identified as a novel radiosensitizer for cervical cancer through automated high-throughput screening . It significantly enhanced radiosensitivity in cervical cancer cells . This suggests that Dihydroouabain could have potential applications in cancer treatment in the future.

Propiedades

IUPAC Name |

4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h13-19,21-25,30-32,34-38H,3-12H2,1-2H3/t13-,14?,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFGOPUOTATSAL-CFVDWFIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6CC(=O)OC6)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroouabain | |

CAS RN |

1183-35-3 | |

| Record name | Dihydroouabain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1183-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (20ξ)-3β-[(6-deoxy-α-L-mannopyranosyl)oxy]-1β,5β,11α,14,19-pentahydroxycardanolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.